molecular formula C14H15NO4 B14804411 4-Nitro-1-(methoxymethoxy)biphenyl

4-Nitro-1-(methoxymethoxy)biphenyl

Cat. No.: B14804411
M. Wt: 261.27 g/mol
InChI Key: JCCAVRTVXCKKQQ-UHFFFAOYSA-N
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Description

4-Nitro-1-(methoxymethoxy)biphenyl is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It is characterized by the presence of a nitro group (-NO2) and a methoxymethoxy group (-OCH2OCH3) attached to a biphenyl structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Nitro-1-(methoxymethoxy)biphenyl typically involves the nitration of 1-(methoxymethoxy)biphenyl. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound . Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Nitro-1-(methoxymethoxy)biphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Nitro-1-(methoxymethoxy)biphenyl is utilized in several scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(methoxymethoxy)biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethoxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

4-Nitro-1-(methoxymethoxy)biphenyl can be compared with other similar compounds, such as:

    4-Nitrobiphenyl: Lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.

    4-Methoxybiphenyl: Lacks the nitro group, resulting in different chemical and biological properties.

    4-Amino-1-(methoxymethoxy)biphenyl:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-(methoxymethoxy)-2-nitro-5-phenylcyclohexa-1,3-diene

InChI

InChI=1S/C14H15NO4/c1-18-11-19-14(12-5-3-2-4-6-12)9-7-13(8-10-14)15(16)17/h2-9H,10-11H2,1H3

InChI Key

JCCAVRTVXCKKQQ-UHFFFAOYSA-N

Canonical SMILES

COCOC1(CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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